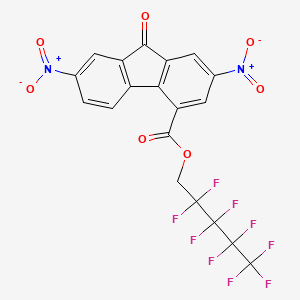
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Photoluminescence and Base Doping
Ranger, Rondeau, and Leclerc (1997) explored the photoluminescence properties of well-defined poly(2,7-fluorene) derivatives, including those related to 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate. These derivatives exhibit blue emission in solution with high quantum yields, making them promising for blue-light-emitting devices. Furthermore, novel acidic polyfluorene derivatives synthesized from these compounds demonstrated electrical conductivities upon base doping, suggesting potential applications in the preparation of air-stable electron-injecting electrodes (Ranger, Rondeau, & Leclerc, 1997).
Synthesis and Acetolysis
Guzik and Colter (1965) focused on the synthesis and acetolysis of dinitro-9-fluorenyl p-toluenesulfonates, closely related to the compound . Their study provides insights into the synthetic pathways and reactions of fluorene derivatives, which is essential for understanding and manipulating these compounds in various scientific applications (Guzik & Colter, 1965).
Solid Phase Synthesis Applications
Bleicher, Lutz, and Wuethrich (2000) reported on the use of fluorene derivatives, similar to the compound , in solid phase synthesis. They developed new linkers based on 9-(4-hydroxyphenyl)-9H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, demonstrating higher acid stability compared to standard trityl resins. This indicates a potential application of such compounds in the immobilization and modification of acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Polymer Modification and Properties
Tkachev, Tverskoi, Smirnova, Zubov, and Andriyevskii (1990) explored the acylation of copolymers using the acid chloride of 2,7-dinitro-9-fluorenone-4-carboxylic acid, a compound similar to the one of interest. They demonstrated polymeric effects on acylation and linked variations in reaction rates to the “neighbor” effect. This research underscores the significance of fluorene derivatives in modifying polymer properties and behavior (Tkachev et al., 1990).
Applications in Light-Emitting Devices
Liu et al. (2007) synthesized a novel copolymer incorporating fluorene units for use in light-emitting diodes. The copolymer, alternating 2,7-fluorene-co-3,9-carbazole, showed extremely color-stable blue emission, indicating the potential of fluorene derivatives in flat-panel display applications (Liu et al., 2007).
Photocatalysis in Organic Synthesis
Chen, Lu, and Wang (2019) utilized 3-amino-9H-fluorene-2,4-dicarbonitriles, structurally related to the compound , as photocatalysts in the decarboxylative arylation of amino acids. This highlights the potential use of fluorene derivatives as photocatalysts in organic synthesis, particularly in light-driven reactions (Chen, Lu, & Wang, 2019).
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F9N2O7/c20-16(21,17(22,23)18(24,25)19(26,27)28)6-37-15(32)12-5-8(30(35)36)4-11-13(12)9-2-1-7(29(33)34)3-10(9)14(11)31/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCCBMOJCAAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F9N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)
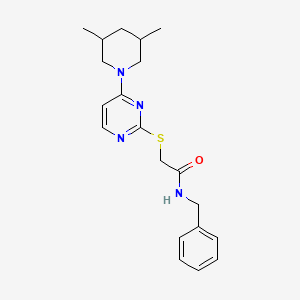


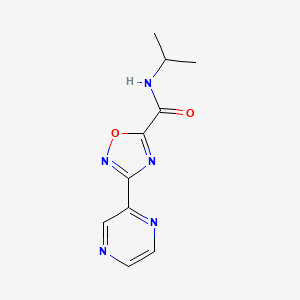
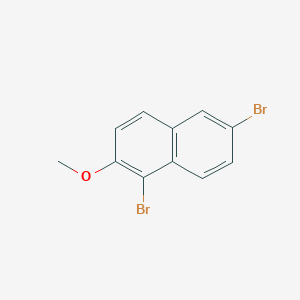
![2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide](/img/structure/B3014819.png)


![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)

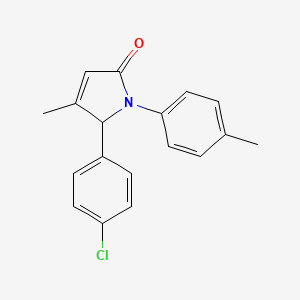

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)